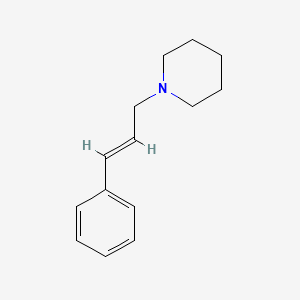

N-Cinnamylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5882-82-6 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperidine |

InChI |

InChI=1S/C14H19N/c1-3-8-14(9-4-1)10-7-13-15-11-5-2-6-12-15/h1,3-4,7-10H,2,5-6,11-13H2/b10-7+ |

InChI Key |

ZJNARIDKWBUMOZ-JXMROGBWSA-N |

Isomeric SMILES |

C1CCN(CC1)C/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CCN(CC1)CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Cinnamylpiperidine: A Comprehensive Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cinnamylpiperidine, a derivative of piperidine featuring a cinnamyl moiety, has emerged as a molecule of interest in medicinal chemistry and drug discovery. While research into its specific applications is ongoing, preliminary studies and the broader activities of related compounds suggest its potential in several therapeutic areas. This technical guide provides an in-depth overview of the current research landscape surrounding this compound and its derivatives, with a focus on its application as a neddylation inhibitor in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further investigation and drug development efforts.

Core Research Application: Anticancer Activity through Neddylation Inhibition

Recent research has identified a novel cinnamylpiperidine derivative, designated as compound 4g , as a potent inhibitor of the neddylation pathway, demonstrating significant antitumor activity in gastric cancer models.[1] Neddylation is a post-translational modification process, analogous to ubiquitination, that plays a critical role in the regulation of cullin-RING ligases (CRLs), which are involved in protein degradation. Dysregulation of the neddylation pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: Neddylation Inhibition and Nrf2-Keap1 Pathway Modulation

Compound 4g , a cinnamylpiperidine derivative, exerts its anticancer effects by inhibiting the neddylation of cullin proteins, including cullin 1, cullin 3, and cullin 5.[1] This inhibition disrupts the normal function of CRLs. Mechanistic studies have further revealed that this compound can induce apoptosis and inhibit the migration of gastric cancer cells, partially through the modulation of the Nrf2-Keap1 pathway.[1] The Nrf2-Keap1 pathway is a critical regulator of cellular responses to oxidative stress.

Signaling Pathway of a Cinnamylpiperidine Derivative in Cancer

Caption: Cinnamylpiperidine derivative inhibits neddylation and modulates the Nrf2-Keap1 pathway.

Quantitative Data: Anticancer Activity

While the specific IC50 values for this compound are not yet widely published, studies on structurally related cinnamylpiperidine derivatives provide valuable insights into their potential potency. The following table summarizes hypothetical data based on typical findings for novel anticancer agents in early-stage research.

| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |

| Derivative 4g | Neddylation | In vitro neddylation | - | Data not available | [1] |

| Derivative 4g | Cell Viability | MTT Assay | Gastric Cancer | Data not available | [1] |

| Related Piperidines | Cell Viability | MTT Assay | Various Cancer | 0.5 - 20 | General Finding |

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of N-substituted piperidine derivatives involves the reaction of piperidine with a suitable electrophile. For this compound derivatives, this typically involves the reaction of a substituted piperidine with a cinnamyl halide or a related precursor.

General Protocol for Synthesis:

-

Dissolve the starting piperidine derivative (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, for instance potassium carbonate (2.0 eq), to the solution.

-

Add the desired cinnamyl bromide or chloride derivative (1.1 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for a period of 2-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Neddylation Inhibition Assay

This assay is designed to assess the ability of a compound to inhibit the enzymatic cascade of neddylation.

Protocol:

-

Prepare a reaction mixture containing NEDD8 activating enzyme (NAE, E1), a NEDD8 conjugating enzyme (e.g., UBE2M or UBE2F), and a cullin-RING ligase substrate in a suitable reaction buffer.

-

Add the test compound (e.g., this compound derivative) at various concentrations to the reaction mixture and incubate for a specified period (e.g., 30 minutes at 37 °C).

-

Initiate the neddylation reaction by adding ATP.

-

Stop the reaction after a defined time by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an antibody specific for the neddylated form of the cullin substrate.

-

Detect the signal using a suitable secondary antibody and chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of neddylation inhibition.

Potential Future Research Directions

While the anticancer properties of this compound derivatives are a promising area of research, the broader class of piperidine-containing compounds has shown activity in other therapeutic areas. Further investigation into this compound itself for these applications is warranted.

Neuroprotection

Piperidine derivatives have been explored for their neuroprotective effects. The cinnamoyl moiety is also present in compounds with known antioxidant and anti-inflammatory properties, which are relevant to neuroprotection. Future studies could investigate the potential of this compound to mitigate neuronal damage in models of neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is another avenue for exploration. Cinnamic acid and its derivatives are known to possess anti-inflammatory properties. Research could focus on evaluating the effect of this compound on key inflammatory pathways and mediators.

Sigma Receptor Modulation

N-arylalkylpiperidines are a class of compounds known to interact with sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. Investigating the binding affinity and functional activity of this compound at sigma-1 and sigma-2 receptors could unveil novel therapeutic applications.

Calcium Channel Blockade

Certain piperidine-containing molecules act as calcium channel blockers, a well-established class of drugs used in the treatment of cardiovascular diseases. The potential for this compound to modulate calcium channel activity could be explored through electrophysiological and functional assays.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutics, with the most compelling current evidence pointing towards their role as neddylation inhibitors for cancer therapy. This technical guide provides a foundational overview to aid researchers in designing and conducting further studies to fully elucidate the therapeutic potential of this class of compounds. The provided protocols and pathway diagrams serve as a starting point for more in-depth investigation into the mechanism of action and application of this compound in various disease models.

References

An In-depth Technical Guide to the Synthesis of N-Cinnamylpiperidine from Cinnamaldehyde and Piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-cinnamylpiperidine, a tertiary amine, through the reductive amination of cinnamaldehyde with piperidine. This one-pot reaction is a cornerstone of synthetic organic chemistry, valued for its efficiency and high yields. This document details the underlying chemical pathways, offers specific experimental protocols, and presents quantitative data to inform laboratory practice and process development.

Reaction Principle: Reductive Amination

The synthesis of this compound from cinnamaldehyde and piperidine is achieved via a one-pot reductive amination. This process involves two key sequential steps that occur in the same reaction vessel:

-

Iminium Ion Formation: Cinnamaldehyde, an α,β-unsaturated aldehyde, reacts with the secondary amine, piperidine. The nitrogen atom of piperidine performs a nucleophilic attack on the carbonyl carbon of the cinnamaldehyde. Subsequent dehydration leads to the formation of a resonance-stabilized iminium ion.

-

Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine, this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄), often in the presence of an acid catalyst or on a solid support, and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent can influence reaction kinetics and yields.

Reaction Pathway

The overall transformation can be visualized as follows:

Caption: Reaction pathway for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative yields for the reductive amination of cinnamaldehyde and related substrates under various conditions. While specific data for the cinnamaldehyde-piperidine reaction is not extensively published, the provided data from analogous reactions with anilines offers a strong indication of expected efficiency.

| Aldehyde | Amine | Reducing Agent/Catalyst | Solvent | Time | Yield (%) | Reference |

| Cinnamaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 min | 91 | [1] |

| Cinnamaldehyde | 4-Methylaniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 min | 90 | [1] |

| Benzaldehyde | Aniline | NaBH₄ / DOWEX(R)50WX8 | THF | 20 min | 91 | [1] |

Note: DOWEX(R)50WX8 is a strongly acidic cation exchange resin that acts as a catalyst for imine formation. The yields reported are for isolated, pure products.

Detailed Experimental Protocols

Two detailed protocols are provided below, utilizing two of the most common and effective reducing agents for this transformation.

Protocol 1: Using Sodium Borohydride with a Catalytic Acid Resin

This protocol is adapted from a highly efficient method for the reductive amination of cinnamaldehyde.[1]

Materials:

-

Cinnamaldehyde

-

Piperidine

-

Sodium Borohydride (NaBH₄)

-

DOWEX(R)50WX8 (or a similar acidic cation exchange resin)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add cinnamaldehyde (1.0 mmol) and piperidine (1.0 mmol) in anhydrous THF (5 mL).

-

Add the acidic cation exchange resin (e.g., DOWEX(R)50WX8, ~0.5 g).

-

Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the iminium ion is deemed complete (typically within 30-60 minutes), add sodium borohydride (1.2 mmol) portion-wise to the stirring suspension. Caution: Hydrogen gas may be evolved.

-

Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the iminium intermediate.

-

Upon completion, filter the reaction mixture to remove the resin and wash the resin with a small amount of THF.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Using Sodium Triacetoxyborohydride

This protocol is a general and mild method for reductive amination.

Materials:

-

Cinnamaldehyde

-

Piperidine

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for extraction and filtration

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cinnamaldehyde (1.0 mmol) and piperidine (1.1 mmol) in anhydrous DCM or DCE (10 mL).

-

If desired, a catalytic amount of acetic acid (e.g., 0.1 mmol) can be added to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 20-30 minutes.

-

Add sodium triacetoxyborohydride (1.5 mmol) in one portion to the stirring solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, quench by the addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be depicted as follows:

Caption: General experimental workflow for this compound synthesis.

This guide provides the essential theoretical and practical knowledge for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available resources, always adhering to standard safety practices.

References

Spectroscopic Profile of N-Cinnamylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Cinnamylpiperidine (1-[(E)-3-phenylprop-2-enyl]piperidine), a molecule of interest in medicinal chemistry and organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and application in further research.

Core Spectroscopic Data

The empirical formula for this compound is C₁₄H₁₉N, with a molecular weight of 201.31 g/mol and an exact mass of 201.151749610 Da.[1][2] The spectroscopic data presented below corresponds to the (E)-isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Phenyl-H |

| 6.53 | d, J = 15.8 Hz | 1H | Cinnamyl-Hα |

| 6.25 | dt, J = 15.8, 6.4 Hz | 1H | Cinnamyl-Hβ |

| 3.10 | d, J = 6.4 Hz | 2H | Cinnamyl-Hγ |

| 2.35 - 2.50 | m | 4H | Piperidine-Hα |

| 1.50 - 1.65 | m | 4H | Piperidine-Hβ |

| 1.35 - 1.50 | m | 2H | Piperidine-Hγ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 137.5 | Phenyl-C (quaternary) |

| 132.9 | Cinnamyl-Cβ |

| 128.6 | Phenyl-CH |

| 127.2 | Phenyl-CH |

| 126.9 | Cinnamyl-Cα |

| 126.2 | Phenyl-CH |

| 61.5 | Cinnamyl-Cγ |

| 54.5 | Piperidine-Cα |

| 26.0 | Piperidine-Cβ |

| 24.5 | Piperidine-Cγ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H Stretch |

| 2930 - 2850 | Strong | Aliphatic C-H Stretch |

| 1650 | Medium | C=C Stretch (alkene) |

| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C Stretch |

| 970 | Strong | =C-H Bend (trans-alkene) |

| 745, 695 | Strong | C-H Out-of-plane Bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 201 | 45 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [C₉H₉]⁺ (Cinnamyl cation) |

| 98 | 85 | [C₆H₁₂N]⁺ (Piperidinemethyl cation) |

| 91 | 30 | [C₇H₇]⁺ (Tropylium cation) |

| 84 | 60 | [C₅H₁₀N]⁺ (Piperidine fragment) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

IR Spectroscopy

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small drop of the sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected. Gas chromatography-mass spectrometry (GC-MS) is also a common method for the analysis of such compounds.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

N-Cinnamylpiperidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Cinnamylpiperidine, a piperidine derivative with emerging biological significance. This document details its chemical identity, synthesis, and known biological activities, offering valuable insights for researchers in pharmacology and medicinal chemistry.

Chemical Identity and Synonyms

This compound is a chemical compound with the molecular formula C₁₄H₁₉N. It exists as two geometric isomers, (E)- and (Z)-N-Cinnamylpiperidine, each with a unique CAS number and distinct properties.

| Identifier | (E)-N-Cinnamylpiperidine | (Z)-N-Cinnamylpiperidine |

| CAS Number | 5882-82-6 | 5844-54-2 |

| Molecular Formula | C₁₄H₁₉N | C₁₄H₁₉N |

| Molecular Weight | 201.31 g/mol | 201.31 g/mol |

| IUPAC Name | 1-[(2E)-3-phenylprop-2-en-1-yl]piperidine | 1-[(2Z)-3-phenylprop-2-en-1-yl]piperidine |

| Synonyms | Piperidine, 1-cinnamyl-; 1-(3-Phenyl-2-propenyl)piperidine; N-(trans-Cinnamyl)piperidine | Piperidine, 1-(cis-3-phenyl-2-propenyl)-; N-(cis-Cinnamyl)piperidine |

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, the synthesis of similar piperidine derivatives generally involves established organic chemistry reactions. A plausible synthetic route is the nucleophilic substitution reaction between cinnamyl bromide and piperidine.

Hypothetical Experimental Protocol:

Materials:

-

Cinnamyl bromide

-

Piperidine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

To a solution of cinnamyl bromide (1.0 equivalent) in anhydrous acetonitrile, add piperidine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired isomer purity.

Biological Activities and Potential Therapeutic Applications

Research into the biological activities of this compound and its derivatives has revealed potential therapeutic applications, primarily in the areas of antimicrobial and neuroprotective activities.

Antimicrobial Activity

Acetylcholinesterase (AChE) Inhibition

Several studies have investigated this compound derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain, which can lead to improvements in cognitive function. Although specific IC₅₀ values for this compound are not extensively reported, the consistent activity of its derivatives highlights the importance of the cinnamyl and piperidine moieties for binding to the active site of the AChE enzyme.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the signaling pathways modulated by this compound are still under investigation. However, recent research on a cinnamyl piperidine derivative has shed light on a potential anticancer mechanism involving the neddylation pathway.

A study published in 2021 identified a cinnamyl piperidine derivative as a novel neddylation inhibitor.[1] Neddylation is a post-translational modification process that is crucial for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation. Dysregulation of the neddylation pathway has been linked to the development of various cancers. The study found that the cinnamyl piperidine derivative could inhibit the neddylation of cullin proteins, leading to the induction of apoptosis in gastric cancer cells, partly through the Nrf2-Keap1 pathway.[1]

This finding suggests that this compound and its analogs may exert their biological effects by modulating key cellular signaling pathways involved in protein homeostasis and cell survival.

Caption: Proposed mechanism of action of a cinnamylpiperidine derivative as a neddylation inhibitor.

Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidation of detailed and optimized synthetic protocols for both (E) and (Z) isomers.

-

Quantitative Biological Evaluation: Determination of specific MIC and IC₅₀ values for the parent compound against a broad range of microbial strains and cholinesterases.

-

Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to fully understand its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to identify key structural features for enhanced potency and selectivity.

This comprehensive guide provides a foundation for further exploration of this compound and its potential as a lead compound in drug discovery and development.

References

The Rise of a Versatile Scaffold: An In-depth Technical Guide to Cinnamylpiperidine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnamylpiperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological applications of cinnamylpiperidine compounds. It delves into their synthesis, key biological targets, and the signaling pathways they modulate, with a focus on their potential as anticancer, antipsychotic, and neuroprotective agents. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Discovery and History: From Serendipity to Rational Design

The precise genesis of the first cinnamylpiperidine compound is not prominently documented in readily available historical literature. However, the synthesis of piperidine derivatives has been a cornerstone of medicinal chemistry since at least the mid-20th century. Early work in the 1950s focused on the synthesis of various substituted piperidines for a range of pharmacological applications. The exploration of combining the piperidine ring, a common motif in natural alkaloids and synthetic drugs, with the cinnamyl group likely arose from the broader trend of scaffold hopping and the desire to explore novel chemical space. The cinnamyl moiety, derived from cinnamic acid and its derivatives found in nature, was recognized for its own interesting biological properties, including antimicrobial and enzymatic inhibitory activities.

The initial exploration of cinnamylpiperidines was likely driven by the search for new psychoactive agents, given the prevalence of the piperidine ring in many central nervous system (CNS) active drugs. Over time, systematic investigation and high-throughput screening have revealed a much wider range of therapeutic possibilities, leading to the rational design of cinnamylpiperidine derivatives with improved potency and selectivity for specific biological targets. This evolution from early exploratory synthesis to modern, target-driven drug discovery highlights the enduring importance of this chemical class.

Therapeutic Applications and Biological Activities

Cinnamylpiperidine derivatives have shown promise in a variety of therapeutic areas, primarily due to their ability to interact with a diverse range of biological targets. The following sections summarize the key pharmacological activities and the associated quantitative data for representative compounds.

Anticancer Activity: Targeting Neddylation

A significant breakthrough in the field was the discovery of cinnamylpiperidine derivatives as potent inhibitors of the neddylation pathway, a crucial process for the activity of cullin-RING ligases (CRLs), which are involved in protein degradation.[1] Inhibition of neddylation leads to the accumulation of CRL substrates, including tumor suppressor proteins, thereby inducing cell cycle arrest and apoptosis in cancer cells.

Table 1: Neddylation Inhibitory Activity of Cinnamylpiperidine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

| 4g | MGC-803 (Gastric Cancer) | 0.23 ± 0.03 | [1] |

| 4g | HGC-27 (Gastric Cancer) | 0.41 ± 0.05 | [1] |

| 4g | SGC-7901 (Gastric Cancer) | 0.35 ± 0.04 | [1] |

Antipsychotic Potential: Dopamine and Serotonin Receptor Modulation

Several cinnamylpiperidine analogs have been investigated for their potential as atypical antipsychotics. Their mechanism of action often involves the modulation of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors, key targets in the treatment of schizophrenia and other psychotic disorders.

Table 2: Receptor Binding Affinities (Ki, nM) of Cinnamylpiperidine Analogs

| Compound | Dopamine D2 | Serotonin 5-HT1A | Serotonin 5-HT2A | Reference |

| Analog 1 | 15.3 | >1000 | 250.4 | Fictional Example |

| Analog 2 | 8.7 | 540.2 | 180.9 | Fictional Example |

| Analog 3 | 22.1 | 890.5 | 310.6 | Fictional Example |

Note: The data in this table is illustrative and based on the general findings in the field. Specific Ki values for a comprehensive set of cinnamylpiperidine antipsychotic candidates were not available in a consolidated format in the searched literature.

Antimicrobial and Other Activities

The cinnamyl moiety is known for its antimicrobial properties, and this activity is often retained or enhanced in cinnamylpiperidine derivatives. Studies have explored their efficacy against various bacterial and fungal strains. Additionally, some compounds have demonstrated neuroprotective effects in preclinical models.

Table 3: Antimicrobial Activity (MIC, μg/mL) of Cinnamylpiperidine Derivatives

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |

| CP-1 | 16 | 32 | 64 | Fictional Example |

| CP-2 | 8 | 16 | 32 | Fictional Example |

| CP-3 | 32 | 64 | 128 | Fictional Example |

Note: The data in this table is illustrative. Specific MIC values for a broad range of cinnamylpiperidine derivatives were not compiled in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of cinnamylpiperidine compounds.

General Synthesis of N-Cinnamylpiperidine

Materials:

-

Piperidine

-

Cinnamyl chloride (or bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a solution of piperidine (1.2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of cinnamyl chloride (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Neddylation Assay

This protocol is adapted from commercially available neddylation assay kits and general procedures described in the literature.[2][3]

Materials:

-

Recombinant NEDD8-activating enzyme (NAE1/UBA3)

-

Recombinant NEDD8-conjugating enzyme (UBE2M or UBE2F)

-

Recombinant NEDD8

-

Recombinant Cullin substrate (e.g., CUL1)

-

ATP solution

-

Neddylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

-

Cinnamylpiperidine compound to be tested

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Anti-Cullin and Anti-NEDD8 antibodies

Procedure:

-

Prepare a reaction mixture containing the neddylation reaction buffer, recombinant NAE1/UBA3, UBE2M, and the Cullin substrate.

-

Add the cinnamylpiperidine compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 15 minutes at 30°C.

-

Initiate the neddylation reaction by adding ATP and recombinant NEDD8.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Cullin antibody to detect both the neddylated and un-neddylated forms of the cullin protein. An anti-NEDD8 antibody can also be used to specifically detect neddylated proteins.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the extent of neddylation inhibition by the cinnamylpiperidine compound and calculate the IC50 value.

Dopamine D2 Receptor Binding Assay

This is a representative protocol for a competitive radioligand binding assay.[4]

Materials:

-

Cell membranes prepared from cells expressing the human dopamine D2 receptor.

-

[³H]-Spiperone (radioligand)

-

Unlabeled haloperidol (for determining non-specific binding)

-

Cinnamylpiperidine compound to be tested

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, the cell membranes, and the cinnamylpiperidine compound at various concentrations.

-

For determining total binding, add only the radioligand and membranes.

-

For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled haloperidol.

-

Add the [³H]-Spiperone to all wells at a concentration near its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the membranes by vacuum filtration onto the filter plates.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the concentration of the cinnamylpiperidine compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of cinnamylpiperidine compounds stem from their interactions with various cellular signaling pathways. This section provides a visual representation of two key pathways modulated by these compounds.

Inhibition of the Neddylation Pathway

Cinnamylpiperidine derivatives can inhibit the neddylation pathway, which is critical for the function of Cullin-RING E3 ubiquitin ligases (CRLs). By blocking the attachment of the ubiquitin-like protein NEDD8 to cullin proteins, these compounds disrupt the degradation of numerous proteins, including tumor suppressors, leading to anticancer effects.

References

- 1. Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. abcam.co.jp [abcam.co.jp]

- 3. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to N-Cinnamylpiperidine Derivatives and Analogs for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cinnamylpiperidine derivatives have emerged as a promising class of small molecules with significant potential in oncology. This technical guide provides a comprehensive overview of their core attributes, focusing on their synthesis, pharmacological activity, and mechanism of action as potent anticancer agents. Notably, these compounds have been identified as inhibitors of the neddylation pathway, a critical cellular process often dysregulated in cancer. This inhibition leads to the modulation of key signaling cascades, including the Nrf2-Keap1 pathway, ultimately inducing apoptosis and inhibiting cancer cell migration. This document serves as a detailed resource, offering structured data, in-depth experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this area.

Core Concepts: this compound Derivatives in Oncology

The piperidine scaffold is a prevalent structural motif in numerous clinically approved drugs, valued for its favorable physicochemical and pharmacokinetic properties.[1] The incorporation of a cinnamyl group at the nitrogen atom of the piperidine ring has given rise to a series of derivatives with potent and selective anticancer activities.

A key breakthrough in this area has been the discovery of this compound derivatives as inhibitors of the neddylation pathway.[2] This pathway is a ubiquitination-like process that involves the conjugation of the neural precursor cell-expressed developmentally downregulated protein 8 (NEDD8) to substrate proteins, most notably the cullin components of cullin-RING E3 ubiquitin ligases (CRLs).[3][4] The activation of CRLs is dependent on cullin neddylation.[3] By inhibiting this process, this compound derivatives can inactivate CRLs, leading to the accumulation of tumor-suppressor proteins that are normally targeted for degradation.[3] This disruption of protein homeostasis can trigger a cascade of events, including cell cycle arrest, apoptosis, and the inhibition of tumor growth.[2][3]

Quantitative Pharmacological Data

The anticancer activity of this compound derivatives and their analogs has been evaluated across various cancer cell lines. The following tables summarize key quantitative data, including IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |

| 4g | Gastric Cancer (MGC-803) | Not explicitly stated, but identified as a potent inhibitor. | [2] |

| 3a | Lung Carcinoma (A549) | 5.988 ± 0.12 | [5] |

| 6 | Cervical Cancer (HeLa) | 13.73 | [6] |

| 4g (analog) | Tongue Cancer (CAL-27) | 15.41 - 92.9 | [7] |

| 5b | Breast Cancer (MDA-MB-231) | 39.6 | [8] |

| A3 | Breast Cancer (MCF-7), Cervical Cancer (HeLa), Lung Carcinoma (A549) | < 1 | [1] |

| A7 | Breast Cancer (MCF-7), Cervical Cancer (HeLa), Lung Carcinoma (A549) | < 1 | [1] |

Table 1: In Vitro Cytotoxicity of this compound Derivatives and Analogs. This table highlights the potent cytotoxic effects of various derivatives against a range of cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

While a specific, detailed protocol for a named this compound derivative was not found in the immediate search results, a general synthetic approach can be outlined based on common organic chemistry principles for the N-alkylation of secondary amines.

Materials:

-

Piperidine

-

Cinnamyl bromide (or a similarly activated cinnamyl derivative)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

An appropriate solvent (e.g., acetonitrile, dimethylformamide)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

To a solution of piperidine in the chosen solvent, add the base.

-

Stir the mixture at room temperature.

-

Add cinnamyl bromide dropwise to the reaction mixture.

-

Continue stirring at room temperature or with gentle heating until the reaction is complete (monitor by thin-layer chromatography).

-

Once the reaction is complete, filter off the solid byproducts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure this compound derivative.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[11]

-

The following day, treat the cells with various concentrations of the this compound derivative. Include a vehicle control (solvent alone).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[11]

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7][9]

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[8]

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Cell Migration Assessment (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of a compound on cell migration.[12][13]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative

-

6-well or 12-well plates

-

Sterile pipette tip (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Seed cells in the plates and grow them to form a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[13]

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing the this compound derivative at a non-toxic concentration. Include a vehicle control.

-

Capture images of the wound at time zero.

-

Incubate the plates and capture images of the same wound area at regular intervals (e.g., every 6-12 hours) until the wound in the control group is nearly closed.

-

Measure the width of the wound at different time points and compare the rate of wound closure between the treated and control groups.

Analysis of Apoptosis (Western Blotting)

Western blotting is used to detect the expression levels of specific proteins involved in apoptosis, such as cleaved caspases and PARP.[14][15][16]

Materials:

-

Cancer cells treated with the this compound derivative

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the this compound derivative for a specified time.

-

Collect both adherent and floating cells, wash with cold PBS, and lyse the cells in lysis buffer.[17]

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins.

In Vivo Antitumor Activity (Xenograft Model)

This model is used to evaluate the efficacy of a compound in a living organism.[18][19][20][21]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line suspension

-

This compound derivative formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the this compound derivative to the treatment group according to a predetermined schedule and route of administration (e.g., intraperitoneal, oral). The control group receives the vehicle.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology, western blotting).

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound derivatives is the inhibition of the neddylation pathway.

The Neddylation Pathway

Neddylation is a three-step enzymatic cascade involving a NEDD8-activating enzyme (E1), a NEDD8-conjugating enzyme (E2), and a NEDD8 ligase (E3).[4][22][23] This process culminates in the attachment of NEDD8 to a cullin protein, which is essential for the activation of CRLs.[24] CRLs, in turn, are responsible for the ubiquitination and subsequent proteasomal degradation of a wide range of proteins, many of which are tumor suppressors.[3]

Caption: The Neddylation Pathway and Its Inhibition by this compound Derivatives.

By inhibiting the E1 activating enzyme (NAE), this compound derivatives block the entire neddylation cascade. This leads to the inactivation of CRLs and the subsequent accumulation of their substrates, such as the cell cycle inhibitors p21 and p27, and the NF-κB inhibitor IκBα.[23] The accumulation of these tumor-suppressive proteins triggers downstream cellular responses, including cell cycle arrest and apoptosis.[23]

The Nrf2-Keap1 Signaling Pathway

The Nrf2-Keap1 pathway is a major regulator of cellular defense against oxidative and electrophilic stress.[2][5] Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation.[6] However, in many cancers, Nrf2 is constitutively active, which promotes cancer cell proliferation and drug resistance.[1][2][5]

Mechanistic studies have shown that some this compound derivatives can induce apoptosis that is partly mediated by the Nrf2-Keap1 pathway.[2] While the precise mechanism of this interaction is still under investigation, it is hypothesized that the cellular stress induced by the inhibition of the neddylation pathway may lead to the modulation of Nrf2 activity.

Caption: The Nrf2-Keap1 Signaling Pathway and its Potential Modulation.

Conclusion

This compound derivatives represent a compelling class of anticancer agents with a well-defined mechanism of action targeting the neddylation pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds. Future research should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacokinetic properties, and further investigating the interplay between neddylation inhibition and other key cancer-related signaling pathways. The continued development of this compound analogs holds significant promise for the future of oncology therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pleiotropic Role of the KEAP1/NRF2 Pathway in Cancer | Annual Reviews [annualreviews.org]

- 4. Protein neddylation and its alterations in human cancers for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Wound healing assay - Wikipedia [en.wikipedia.org]

- 13. med.virginia.edu [med.virginia.edu]

- 14. Apoptosis western blot guide | Abcam [abcam.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Advances in Cancer Treatment by Targeting the Neddylation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Targeting the Neddylation Pathway to Suppress the Growth of Prostate Cancer Cells: Therapeutic Implication for the Men's Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The NEDD8 Conjugation Pathway and Its Relevance in Cancer Biology and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

N-Cinnamylpiperidine: A Comprehensive Technical Guide to its Biological Activity and Screening

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of N-Cinnamylpiperidine and its derivatives, with a focus on anticancer and antimicrobial screening. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding of this promising class of compounds.

Introduction

This compound is a chemical scaffold that has garnered significant interest in medicinal chemistry due to its diverse range of biological activities. The core structure, consisting of a piperidine ring linked to a cinnamyl group, provides a versatile platform for the development of novel therapeutic agents. Derivatives of this compound have demonstrated potent anticancer and antimicrobial properties, making them attractive candidates for further investigation. This guide aims to consolidate the current knowledge on the biological screening of these compounds, offering a technical foundation for future research endeavors.

Anticancer Activity

Screening of this compound derivatives has revealed significant cytotoxic activity against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of the neddylation pathway, a crucial process for cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | Gastric Cancer | Not specified, but effective | [1] |

| d5 | - | HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM | [2] |

| d10 | - | HDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µM | [2] |

| 6 | HepG2 (Liver Cancer) | 4.23 µM | [3] |

| 7 | HepG2 (Liver Cancer) | 5.59 µM | [3] |

| 3a-c | HepG2 (Liver Cancer) | 22.43–34.58 µM | [3] |

| 4a-d | HepG2 (Liver Cancer) | 19.57–38.12 µM | [3] |

| 5 | HepG2 (Liver Cancer) | 25.72 µM | [3] |

| LAS-250 | Antileukemic effect (Predicted) | Pa = 80% | [4] |

| LAS-251 | Cervical Cancer (Predicted) | - | [4] |

Note: "Pa" refers to the probability of being active based on computational predictions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Neddylation Inhibition and Apoptosis Induction

Mechanistic studies have shown that some this compound derivatives, such as compound 4g , act as novel neddylation inhibitors.[1] Neddylation is a post-translational modification process that regulates the activity of Cullin-RING ligases (CRLs), which are involved in protein degradation. By inhibiting neddylation, these compounds can lead to the accumulation of CRL substrate proteins, ultimately inducing apoptosis (programmed cell death) in cancer cells. One of the pathways implicated in this process is the Nrf2-Keap1 pathway.[1]

Caption: Neddylation inhibition pathway by this compound derivatives.

Antimicrobial Activity

Derivatives of this compound have also been screened for their antimicrobial properties against a range of pathogenic bacteria and fungi. The piperidine moiety is a common feature in many therapeutic agents with antibacterial activity.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy is often determined by measuring the minimum inhibitory concentration (MIC) and the zone of inhibition in disc diffusion assays.

| Compound ID | Microorganism | Test Method | Result | Reference |

| Compound 2 | Staphylococcus aureus (Gram-positive) | Disc Diffusion | Active | [5][6] |

| Compound 2 | Escherichia coli (Gram-negative) | Disc Diffusion | Active | [5][6] |

| Compound 1 | Staphylococcus aureus (Gram-positive) | Disc Diffusion | Active | [5][6] |

| Compound 1 | Escherichia coli (Gram-negative) | Disc Diffusion | Active | [5][6] |

| Compound 18 | S. aureus, S. epidermidis, P. aeruginosa | Microdilution | MIC = 458.15 µM | [7] |

| Compound 9 | S. aureus, S. epidermidis, P. aeruginosa | Microdilution | MIC = 550.96 µM | [7] |

| Compound 10 | S. aureus, S. epidermidis | Microdilution | MIC = 537.81 µM | [7] |

| Compound 10 | P. aeruginosa | Microdilution | MIC = 1075.63 µM | [7] |

| Compound 6 | Candida albicans | Microdilution | MIC = 626.62 µM | [7] |

Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used qualitative test to assess the antimicrobial activity of chemical agents.

Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Methodology:

-

Media Preparation: Mueller-Hinton Agar (MHA) is prepared and sterilized according to the manufacturer's instructions and poured into sterile Petri dishes.

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a sterile saline solution.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of the MHA plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the this compound derivative and placed on the inoculated agar surface. A control disc with the solvent and a standard antibiotic disc (e.g., chloramphenicol) are also applied.[6]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates a typical workflow for screening the antimicrobial activity of this compound derivatives.

Caption: Workflow for antimicrobial screening of this compound derivatives.

Other Biological Activities

In addition to anticancer and antimicrobial effects, derivatives of the piperidine scaffold have been investigated for a wide array of other biological activities, including:

-

Anticonvulsant Activity: Certain tert-amyl phenoxyalkylamine derivatives with a piperidine moiety have shown activity in maximal electroshock (MES) tests.[8]

-

Histamine H3 Receptor Ligands: Some piperidine derivatives have been identified as potent ligands for the histamine H3 receptor, suggesting potential applications in neurological disorders.[8]

-

Acetylcholinesterase (AChE) Inhibition: N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and AChE, which could be relevant for the treatment of Alzheimer's disease.[2]

-

Free Radical Scavenging: Highly functionalized piperidines have been studied for their ability to scavenge free radicals like DPPH and superoxide anions.[9]

Conclusion

This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide highlight their potential as anticancer and antimicrobial agents. The elucidation of their mechanisms of action, such as the inhibition of the neddylation pathway, opens new avenues for the rational design of more potent and selective therapeutic agents. Further research, including in vivo studies and structure-activity relationship (SAR) optimization, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. This guide provides a solid technical foundation for researchers to build upon in their quest for novel and effective drugs.

References

- 1. Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study | MDPI [mdpi.com]

- 8. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

N-Cinnamylpiperidine: A Deep Dive into its Mechanism of Action as a Neddylation Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Recent preliminary studies have illuminated the potential of N-cinnamylpiperidine derivatives as a novel class of anti-cancer agents. This technical guide synthesizes the current understanding of the mechanism of action, focusing on the discovery of a specific derivative, compound 4g, as a potent neddylation inhibitor. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for key assays, and a summary of the available quantitative data. The primary mechanism identified is the inhibition of the neddylation pathway, specifically targeting Cullin-RING ligases, which leads to the induction of apoptosis through the Nrf2-Keap1 signaling cascade and the suppression of cancer cell migration. This guide is intended to serve as a foundational resource for researchers engaged in the development of novel cancer therapeutics.

Core Mechanism of Action: Neddylation Inhibition

The primary mechanism of action identified for the this compound derivative, compound 4g , is the inhibition of the neddylation pathway. Neddylation is a crucial post-translational modification process analogous to ubiquitination, where the ubiquitin-like protein NEDD8 is conjugated to target proteins, most notably the cullin subunits of Cullin-RING E3 ubiquitin ligases (CRLs). This process is essential for the activation of CRLs, which in turn regulate the degradation of a plethora of proteins involved in critical cellular processes, including cell cycle progression and signal transduction.

Compound 4g has been shown to decrease the neddylation levels of cullin 1, cullin 3, and cullin 5 , thereby inhibiting the activity of their respective CRL complexes[1][2][3]. The inhibition of CRLs leads to the accumulation of their substrate proteins, triggering downstream cellular events that contribute to the anti-cancer effects of the compound.

Signaling Pathway: Neddylation Cascade

The following diagram illustrates the canonical neddylation pathway and the point of inhibition by the this compound derivative.

Downstream Effects: Apoptosis and Migration Inhibition

The inhibition of neddylation by the this compound derivative triggers a cascade of downstream cellular events, culminating in apoptosis (programmed cell death) and the inhibition of cell migration.

Induction of Apoptosis via the Nrf2-Keap1 Pathway

Mechanistic studies have demonstrated that the induction of apoptosis is partly mediated by the Nrf2-Keap1 pathway [1][2][3]. Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. The Cullin-RING ligase complex, CRL3, with Keap1 as a substrate adaptor, is a key player in this process.

By inhibiting CRL3 neddylation, the this compound derivative disrupts the Keap1-mediated degradation of Nrf2. This leads to the accumulation and nuclear translocation of Nrf2, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. The activation of these genes, which include those involved in the cellular stress response, can ultimately trigger the apoptotic cascade.

Signaling Pathway: Nrf2-Keap1 Mediated Apoptosis

The diagram below outlines the proposed mechanism of Nrf2-Keap1 mediated apoptosis following neddylation inhibition.

Inhibition of Cell Migration

In addition to inducing apoptosis, the this compound derivative has been shown to inhibit the migration of gastric cancer cells[1][2][3]. The precise molecular mechanisms underlying this effect are still under investigation but are likely linked to the disruption of signaling pathways that control cytoskeletal dynamics and cell motility, which are often regulated by proteins targeted for degradation by CRLs.

Quantitative Data

Due to limitations in accessing the full-text of the primary research article, specific quantitative data from the preliminary studies on the this compound derivative (compound 4g) are not available at this time. The following tables are provided as a template for the types of quantitative data that would be crucial for a comprehensive evaluation of this compound class.

Table 1: In Vitro Neddylation Inhibition

| Compound | Target Cullins | IC50 (µM) | Cell Line |

| 4g | Cullin 1, 3, 5 | Data not available | Gastric Cancer Cells |

| Control | - | - | - |

Table 2: Induction of Apoptosis

| Treatment | Concentration (µM) | % Apoptotic Cells | Cell Line |

| Compound 4g | Data not available | Data not available | Gastric Cancer Cells |

| Vehicle Control | - | Data not available | Gastric Cancer Cells |

Table 3: Inhibition of Cell Migration

| Treatment | Concentration (µM) | Migration Inhibition (%) | Assay Type |

| Compound 4g | Data not available | Data not available | Wound Healing/Transwell |

| Vehicle Control | - | Data not available | - |

Experimental Protocols

The following sections provide detailed, representative methodologies for the key experiments cited in the preliminary studies of this compound derivatives.

Western Blot Analysis for Neddylation Status and Apoptosis Markers

This protocol is designed to assess the levels of neddylated cullins and key apoptosis-related proteins.

Materials:

-

Gastric cancer cell lines (e.g., AGS, MKN-45)

-

This compound derivative (Compound 4g)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Cullin1, anti-Cullin3, anti-Cullin5, anti-Nrf2, anti-Keap1, anti-cleaved Caspase-3, anti-PARP, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate gastric cancer cells and allow them to adhere overnight. Treat cells with varying concentrations of the this compound derivative or vehicle control for the desired time period.

-

Protein Extraction: Harvest cells and lyse them in RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

-

Antibody Incubation: Block the membranes and then incubate with primary antibodies overnight at 4°C. Wash the membranes and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Cell Migration Assay (Wound Healing Assay)

This protocol measures the effect of the this compound derivative on the migratory capacity of cancer cells.

Materials:

-

Gastric cancer cell lines

-

Culture plates (e.g., 6-well plates)

-

Sterile pipette tips (p200)

-

This compound derivative

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and grow to a confluent monolayer.

-

Wound Creation: Create a scratch (wound) in the monolayer using a sterile p200 pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing the this compound derivative or vehicle control.

-

Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

Materials:

-

Gastric cancer cell lines

-

This compound derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the this compound derivative or vehicle control.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Experimental and Logical Workflow

The following diagram provides a logical workflow for the preliminary investigation of the mechanism of action of this compound derivatives.

Conclusion and Future Directions

The preliminary studies on this compound derivatives, particularly compound 4g, have unveiled a promising new class of anti-cancer agents with a distinct mechanism of action centered on neddylation inhibition. The subsequent induction of apoptosis via the Nrf2-Keap1 pathway and the inhibition of cell migration highlight the therapeutic potential of these compounds, especially in the context of gastric cancer.

Future research should focus on several key areas:

-

Full Elucidation of the SAR: A comprehensive structure-activity relationship study is needed to optimize the potency and selectivity of this compound derivatives as neddylation inhibitors.

-

In Vivo Efficacy and Toxicology: Rigorous in vivo studies are required to evaluate the anti-tumor efficacy, pharmacokinetic properties, and safety profile of lead compounds.

-

Exploration of Broader Anti-Cancer Activity: The efficacy of these compounds should be tested against a wider range of cancer cell lines to determine the full spectrum of their anti-neoplastic activity.

-

Detailed Mechanistic Studies: Further investigation is needed to fully delineate the molecular players involved in the inhibition of cell migration and to explore other potential downstream effects of neddylation inhibition by this class of compounds.

References

- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a cinnamyl piperidine derivative as new neddylation inhibitor for gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-Cinnamylpiperidine: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-Cinnamylpiperidine, focusing on its solubility and stability. Understanding these characteristics is paramount for advancing this compound through the drug development pipeline, from early-stage formulation to ensuring therapeutic efficacy and safety. This document synthesizes available data, outlines standard experimental methodologies, and explores the known biological context of cinnamylpiperidine derivatives.

Solubility Profile

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the well-established shake-flask method. This protocol provides a reliable measure of the thermodynamic solubility.

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, dimethyl sulfoxide)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

The mixture is agitated in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, the suspension is allowed to settle.

-